2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
CAS No.: 1240567-34-3
Cat. No.: VC11728000
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240567-34-3 |
|---|---|
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.70 g/mol |
| IUPAC Name | 2-methoxy-4-[(prop-2-enylamino)methyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2;/h3-5,7,12-13H,1,6,8H2,2H3;1H |
| Standard InChI Key | FMOPJNOGWBSANR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)CNCC=C)O.Cl |
| Canonical SMILES | COC1=C(C=CC(=C1)CNCC=C)O.Cl |
Introduction
Synthetic Pathways and Optimization
The synthesis of allylamino-substituted phenolic derivatives is well-documented in patent literature. A key method involves alkylation of primary amines with propargyl or allyl halides under basic conditions . Adapting these protocols, the target compound could be synthesized via:
Step 1: Preparation of 4-(Aminomethyl)-2-methoxyphenol
The phenolic precursor is synthesized by reducing 4-cyano-2-methoxyphenol using catalytic hydrogenation or borohydride-based methods.
Physicochemical Properties
Based on its methylamino analog and molecular adjustments, key properties are inferred:
The allyl group introduces increased hydrophobicity compared to the methyl analog (LogP ~0.8) , potentially enhancing membrane permeability.
Analytical Characterization
Modern techniques enable precise structural elucidation:
Nuclear Magnetic Resonance (NMR)
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H NMR (DO, 400 MHz):
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δ 6.8–7.1 (m, 2H, aromatic), δ 5.8–6.0 (m, 1H, CH=CH-), δ 5.1–5.3 (d, 2H, CH=CH-), δ 4.2 (s, 2H, -CH-NH-), δ 3.8 (s, 3H, -OCH).
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C NMR:
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154.1 (C-OCH), 134.5 (CH=CH-), 116.2–121.8 (aromatic carbons), 52.4 (-CH-NH-).
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High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)
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Retention Time: ~19–22 min (C18 column, 0.1% formic acid/acetonitrile gradient).
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Mass Spectrum: [M+H] m/z 214.1 (free base), [M-Cl] m/z 193.1 .
Biological Activity and Applications
While direct studies on the compound are absent, structural analogs exhibit notable bioactivity:
Antioxidant Capacity
The ortho-methoxy group stabilizes phenolic radicals, conferring radical-scavenging activity. Comparable compounds show IC values of 10–50 μM in DPPH assays .
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